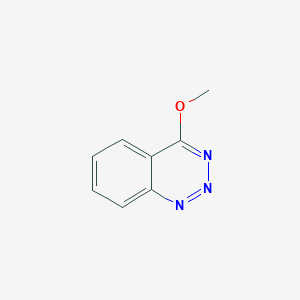![molecular formula C8H5F6NO4S2 B14626821 2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1H-pyrrole CAS No. 58510-88-6](/img/structure/B14626821.png)
2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1H-pyrrole is a compound characterized by the presence of trifluoromethanesulfonyl groups attached to a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1H-pyrrole typically involves the reaction of pyrrole with bis(trifluoromethanesulfonyl)methane under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred and heated at a controlled temperature, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1H-pyrrole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethanesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups into the pyrrole ring .
科学的研究の応用
2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the development of advanced materials and as a catalyst in various industrial processes
作用機序
The mechanism of action of 2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1H-pyrrole involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
類似化合物との比較
Similar Compounds
- Bis(trifluoromethanesulfonyl)methane
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
- Bistriflimide
Uniqueness
2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1H-pyrrole is unique due to the presence of both trifluoromethanesulfonyl groups and the pyrrole ring. This combination imparts distinct chemical properties and reactivity compared to other similar compounds.
特性
CAS番号 |
58510-88-6 |
|---|---|
分子式 |
C8H5F6NO4S2 |
分子量 |
357.3 g/mol |
IUPAC名 |
2-[2,2-bis(trifluoromethylsulfonyl)ethenyl]-1H-pyrrole |
InChI |
InChI=1S/C8H5F6NO4S2/c9-7(10,11)20(16,17)6(4-5-2-1-3-15-5)21(18,19)8(12,13)14/h1-4,15H |
InChIキー |
KWSZWYMTOBYSIN-UHFFFAOYSA-N |
正規SMILES |
C1=CNC(=C1)C=C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Benzoxazole, 2-[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B14626781.png)

![(3aR,6aS)-5-(2-Phenylethyl)hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B14626791.png)
![N,N'-[(Naphthalen-1-yl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14626801.png)

![Hydrazine, 1,1-bis[3,5-bis(1,1-dimethylethyl)phenyl]-](/img/structure/B14626814.png)
![N~1~,N~2~-Bis{[(2S)-pyrrolidin-2-yl]methyl}ethane-1,2-diamine](/img/structure/B14626827.png)

